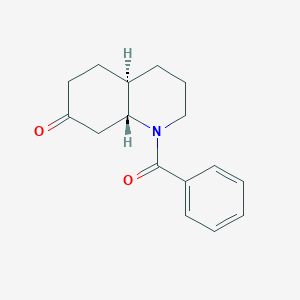
(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is a complex organic compound with a unique structure that includes a benzoyl group attached to an octahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one typically involves multiple steps, starting from simpler organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and acylation steps efficiently .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols .
Scientific Research Applications
(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **(4aR,8aR)-Octahydronaphthalen-2(1H)-ylidenemethanediyl]diphenol
- **(4aR,8aR)-1-methyl-decahydro-1,5-naphthyridine
Uniqueness
(4aR,8aR)-1-Benzoyloctahydroquinolin-7(1H)-one is unique due to its specific structural features, such as the benzoyl group and the octahydroquinoline ring system. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
58267-34-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(4aR,8aR)-1-benzoyl-2,3,4,4a,5,6,8,8a-octahydroquinolin-7-one |
InChI |
InChI=1S/C16H19NO2/c18-14-9-8-12-7-4-10-17(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2/t12-,15-/m1/s1 |
InChI Key |
XHZGENFMFMOIFV-IUODEOHRSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)C[C@H]2N(C1)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CCC(=O)CC2N(C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















